REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]([OH:10])=O)[CH:4]=1.S(Cl)([Cl:13])=O>N1C=CC=CC=1>[Cl:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]([Cl:13])=[O:10])[CH:4]=1
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Name
|
|
Quantity
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120 g
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Type
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reactant
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Smiles
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ClCC1=CC(=NO1)C(=O)O
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Name
|
|
Quantity
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500 mL
|
Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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subsequently concentrated in vacuo
|
Type
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DISTILLATION
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Details
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distilled at 20 torr
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Type
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DISTILLATION
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Details
|
The product distilled at 125-1330C
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Type
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CUSTOM
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Details
|
78 g resulted (58% of theory)
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Name
|
|
Type
|
|
Smiles
|
ClCC1=CC(=NO1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |